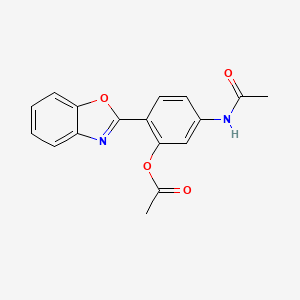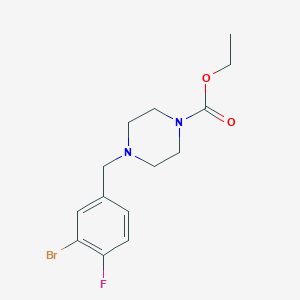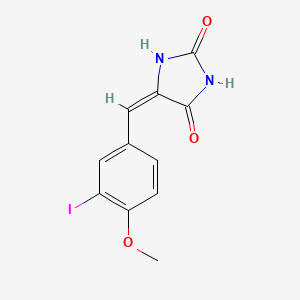![molecular formula C19H28N2O4S B5848105 N-cyclohexyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5848105.png)
N-cyclohexyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-cyclohexyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide” is a chemical compound with the molecular formula C16H24N2O5S2. It has an average mass of 388.502 Da and a mono-isotopic mass of 388.112671 Da .
Synthesis Analysis
The synthesis of compounds similar to “N-cyclohexyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide” often involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines in 81–91% yields .Molecular Structure Analysis
The molecular structure of “N-cyclohexyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide” is complex, with multiple functional groups including a morpholinylsulfonyl group and a cyclohexyl group .Physical And Chemical Properties Analysis
“N-cyclohexyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide” has a molecular weight of 394.53 . Other physical and chemical properties such as melting point, boiling point, and density are not well-documented in the literature.Applications De Recherche Scientifique
Medicine
In the medical field, this compound could be explored for its potential as a molecular scaffold in drug design. Its structure, which includes a morpholine ring and a sulfonyl group, might interact with various biological targets. This could lead to the development of new therapeutic agents, particularly in the realm of neurological disorders where morpholine derivatives have shown promise .
Agriculture
As an agricultural chemical, N-cyclohexyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide may serve as a precursor for the synthesis of pesticides or herbicides. The sulfonyl moiety is a common feature in many agrochemicals, suggesting potential activity against pests or weeds .
Materials Science
In materials science, this compound’s robust structure could be utilized in the creation of novel polymers . Its ability to potentially form strong bonds with other monomers could lead to materials with unique properties, such as enhanced durability or chemical resistance .
Environmental Science
This compound might be used in environmental science as a tracer or marker to study pollution patterns. Its unique chemical signature allows it to be easily identified, making it useful in tracking the spread of contaminants in ecosystems .
Biochemistry
Biochemically, N-cyclohexyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide could be investigated for its enzyme inhibition properties. The morpholine ring, in particular, is known to interact with various enzymes, which could make it a valuable tool in understanding biochemical pathways and processes .
Pharmacology
In pharmacology, the compound could be studied for its pharmacokinetic properties . Its structural components may influence how it is absorbed, distributed, metabolized, and excreted in the body, which is crucial for the development of any potential drug candidates .
Chemical Engineering
Lastly, in chemical engineering, this compound could be applied in the synthesis of complex chemical systems . Its reactive functional groups make it a versatile building block that can be used to synthesize a wide range of chemical products .
Propriétés
IUPAC Name |
N-cyclohexyl-3-(4-morpholin-4-ylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4S/c22-19(20-17-4-2-1-3-5-17)11-8-16-6-9-18(10-7-16)26(23,24)21-12-14-25-15-13-21/h6-7,9-10,17H,1-5,8,11-15H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJVORLDRQFSTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-methyl-2-thienyl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B5848022.png)
![N-cyclohexyl-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5848030.png)
![3-methyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]butanamide](/img/structure/B5848043.png)




![N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5848071.png)

![isobutyl 4-{[3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B5848083.png)


![N-{[(4-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5848103.png)
![N'-[(cyclohexylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5848112.png)